molecular formula C12H8OS B13759919 Naphtho[2,1-B]thiophene-1-OL CAS No. 60569-00-8

Naphtho[2,1-B]thiophene-1-OL

Cat. No.: B13759919
CAS No.: 60569-00-8
M. Wt: 200.26 g/mol
InChI Key: BNJIPQODGVBLQG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-B]thiophene-1-OL typically involves the construction of the thiophene ring followed by its fusion with a naphthalene ring. One common method involves the catalytic dearomatization of β-naphthols, followed by thienannulation with α-enolic dithioesters through a Michael-type addition, oxidation, and cyclization sequence . Another method includes the arylation of acrylic acid with α- and β-iodonaphthalene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-B]thiophene-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.

Scientific Research Applications

Naphtho[2,1-B]thiophene-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[2,1-B]thiophene-1-OL involves its interaction with various molecular targets and pathways. The compound’s thiophene ring can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its biological and material properties. In organic electronics, the compound’s conjugated π-system facilitates charge transport and light absorption, making it suitable for use in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,1-B]thiophene-1-OL is unique due to its specific fusion pattern, which imparts distinct electronic and photophysical properties. This uniqueness makes it particularly valuable in the development of advanced materials for organic electronics and as a scaffold for drug discovery.

Properties

CAS No.

60569-00-8

Molecular Formula

C12H8OS

Molecular Weight

200.26 g/mol

IUPAC Name

benzo[e][1]benzothiol-1-ol

InChI

InChI=1S/C12H8OS/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-7,13H

InChI Key

BNJIPQODGVBLQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=CS3)O

Origin of Product

United States

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